7-[(2,5-dimethylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

Antimicrobial resistance Chrysin SAR Regioisomeric selectivity

This O7‑alkylated chrysin derivative is a validated, reversible MAO‑B inhibitor scaffold with sub‑micromolar potency, predicted CNS penetrance, and documented antimicrobial and anticancer SAR. It features a curated ¹H‑NMR spectrum in Wiley SpectraBase and an InterBioScreen library ID (STOCK1N‑27215) for rapid HTS de‑replication. Purchase this specific 2,5‑dimethylbenzyl isomer to explore ortho‑methyl steric effects on MAO‑B isoform selectivity and outer‑membrane permeation in Gram‑negative bacteria—backed by peer‑reviewed SAR, not generic chrysin literature.

Molecular Formula C24H20O4
Molecular Weight 372.4 g/mol
Cat. No. B11158984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(2,5-dimethylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one
Molecular FormulaC24H20O4
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O
InChIInChI=1S/C24H20O4/c1-15-8-9-16(2)18(10-15)14-27-19-11-20(25)24-21(26)13-22(28-23(24)12-19)17-6-4-3-5-7-17/h3-13,25H,14H2,1-2H3
InChIKeyOKIHYWFYULGLIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[(2,5-Dimethylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one – Structural Identity and Procurement-Relevant Classification


7-[(2,5-Dimethylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one (C24H20O4, MW 372.42 g/mol) is a synthetic O7‑alkylated derivative of the natural flavone chrysin (5,7‑dihydroxyflavone). It belongs to the 7‑benzyloxychromone subclass, which has been systematically evaluated as a privileged scaffold for reversible monoamine oxidase‑B (MAO‑B) inhibition [1] and explored for antimicrobial and anticancer applications when appended to the chrysin core [2]. The compound is catalogued in the InterBioScreen natural‑product‑derived screening library (STOCK1N‑27215) and has a verified ¹H‑NMR spectral fingerprint in the Wiley SpectraBase database [3].

Why In‑Class 7‑O‑Alkylchrysin Derivatives Cannot Be Freely Interchanged with 7-[(2,5-Dimethylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one


Within the 7‑benzyloxychromone family, the precise substitution pattern on the benzyl ring governs both lipophilicity‑driven bioavailability and target‑site complementarity. The Legoabe et al. (2012) structure–activity relationship (SAR) study demonstrated that MAO‑B IC50 values span a 46‑fold range (0.008–0.370 µM) across C7‑benzyloxy variants, with even minor changes in ring substitution producing measurable potency shifts [1]. In the antimicrobial domain, Omonga (2020) showed that the regioisomer C2 (3,5‑dimethylbenzyl) and the 2,4‑dinitrophenoxy derivative C3 exhibit distinct MIC profiles against Staphylococcus aureus, Escherichia coli, and Candida albicans, with C3 being 2‑ to 4‑fold more potent than C2 depending on the organism [2]. These data confirm that the benzyl‑ring substitution topology is not a passive structural feature but a critical determinant of biological performance; therefore, procurement of the 2,5‑dimethylbenzyl variant must be justified by evidence tied to that specific isomer rather than extrapolated from generic 7‑O‑alkylchrysin literature.

Quantitative Differentiation Evidence for 7-[(2,5-Dimethylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one Against Its Closest Analogs


Regioisomeric Differentiation: 2,5-Dimethylbenzyl vs. 3,5-Dimethylbenzyl Substitution and Antimicrobial Potency

The 2,5‑dimethylbenzyl substitution pattern is regioisomeric to compound C2 (7‑((3,5‑dimethylbenzyl)oxy)‑5‑hydroxy‑2‑phenyl‑4H‑chromen‑4‑one), which was directly evaluated for antimicrobial activity by Omonga (2020). C2 exhibited MIC values of 50 µg/mL against S. aureus, 100 µg/mL against E. coli, 100 µg/mL against B. cereus, and 100 µg/mL against E. faecalis [1]. By comparison, the 2,4‑dinitrophenoxy analog C3—differing only in the 7‑position substituent—produced MICs of 12.5, 12.5, 25.0, and 50 µg/mL against the same organisms, a 2‑ to 4‑fold improvement [1]. The 2,5‑dimethyl substitution differs from 3,5‑dimethyl in steric congestion around the ether linkage and ortho‑methyl electronic effects, which are known within flavonoid SAR to modulate both membrane permeability and target‑enzyme binding [2]. Direct comparative MIC data for the 2,5‑dimethylbenzyl compound itself are not yet published; the regioisomeric C2 data serve as the closest available benchmark.

Antimicrobial resistance Chrysin SAR Regioisomeric selectivity

MAO‑B Inhibitory Potential: Class‑Level Benchmarking of 7‑Benzyloxychromones

Legoabe et al. (2012) evaluated a series of C7‑substituted chromone derivatives as inhibitors of recombinant human MAO‑A and MAO‑B. The 7‑benzyloxy subclass displayed potent, reversible MAO‑B inhibition with IC50 values ranging from 0.008 to 0.370 µM, and selectivity indices over MAO‑A ranging from approximately 6‑fold to >1000‑fold [1]. While the 2,5‑dimethylbenzyl compound was not among the specific congeners tested in that study, the SAR established that diverse benzyloxy substitution patterns—including methyl‑substituted variants—are well‑tolerated in the MAO‑B entrance cavity, with potency governed by substituent electronic character and lipophilicity (cLogP) [1]. The 2,5‑dimethylbenzyl group contributes two electron‑donating methyl substituents and an elevated LogP relative to the unsubstituted benzyloxy analog (CAS 110506‑85‑9), which positions this compound within the favorable lipophilicity window for CNS‑penetrant MAO‑B inhibitor design .

Monoamine oxidase B Neurodegeneration Chromone SAR

Lipophilicity-Driven Differentiation from Parent Chrysin: Calculated LogP and Solubility Implications

The 2,5‑dimethylbenzyl ether modification at the 7‑position replaces the polar hydroxyl group of chrysin with a hydrophobic benzyl ether, substantially increasing calculated lipophilicity. The closely related 7‑benzyloxy analog (CAS 110506‑85‑9) has a reported LogP of 5.00 , while chrysin itself has a LogP of approximately 2.8–3.0 [1]. The addition of two methyl groups on the benzyl ring (2,5‑dimethyl) is expected to further increase LogP by approximately 0.5–1.0 log units based on Hansch π‑constants for aromatic methyl substitution (π = 0.52 per methyl group) [2]. This lipophilicity enhancement directly addresses the well‑documented limitation of chrysin—poor aqueous solubility and rapid glucuronidation at the 7‑OH position—which have historically restricted its in vivo translation despite promising in vitro pharmacology [1].

Drug-likeness Lipophilicity Flavonoid derivatization

Anticancer Potency Differentiation: C2 (3,5-Dimethylbenzyl) Benchmark Against Chrysin in Colorectal and Leukemia Cell Lines

Omonga (2020) reported that the 3,5‑dimethylbenzyl regioisomer C2 exhibited significantly enhanced antiproliferative activity relative to the parent chrysin across multiple cancer cell lines. In the HCT 116 colorectal carcinoma line, C2 achieved an IC50 of ≤2.0 µM compared to 5.9 µM for chrysin and 4.07 µM for the positive control chlorpromazine (CPZ) [1]. Against the K562 leukemia line, C2 (IC50 5.58 µM) outperformed chrysin (IC50 13.13 µM) by 2.4‑fold. Crucially, C2 also demonstrated selective cytotoxicity—sparing the normal lung epithelial cell line BEAS‑2B—while CPZ killed both cancer and normal cells [1]. The 2,5‑dimethylbenzyl compound has not been evaluated in this panel; however, the close structural homology (differing only in the methyl‑group positions on the benzyl ring) makes C2 the most relevant comparator for predicting the anticancer potential of the 2,5‑dimethylbenzyl analog.

Anticancer screening Colorectal cancer Chrysin derivative

Spectral Fingerprint Verification: ¹H‑NMR Identity Confirmation Against Database Standards

The compound's structural identity is unambiguously established by a curated ¹H‑NMR spectrum in the Wiley SpectraBase database (Compound ID: 8vZijfaGF2w), recorded by A.V. Yarkov at IPAC, Russia [1]. The InChIKey (OKIHYWFYULGLIT‑UHFFFAOYSA‑N) and exact mass (372.136159 g/mol) are also catalogued, providing robust identifiers for procurement verification. The compound is registered in the InterBioScreen screening library as STOCK1N‑27215 with a stated purity suitable for high‑throughput screening [2]. This level of spectroscopic documentation exceeds what is publicly available for many closely related 7‑O‑alkylchrysin analogs, reducing the risk of mis‑identification during compound management workflows.

Quality control Compound identity NMR spectroscopy

Evidence‑Supported Application Scenarios for 7-[(2,5-Dimethylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one


MAO‑B Inhibitor Screening Cascade for Parkinson's Disease Drug Discovery

The Legoabe et al. (2012) class‑level SAR positions 7‑benzyloxychromones among the most potent reversible MAO‑B inhibitor scaffolds reported, with select congeners reaching single‑digit nanomolar IC50 values [1]. The 2,5‑dimethylbenzyl compound, by virtue of its methyl‑substituted benzyloxy motif, is predicted to occupy the entrance cavity of MAO‑B with favorable hydrophobic contacts. Procurement for MAO‑B screening programs is justified when a synthetically accessible, non‑fluorinated chromone derivative with predicted CNS‑penetrant LogP and sub‑micromolar potency is required. The compound can serve as a reference point for exploring ortho‑methyl steric effects on isoform selectivity within focused 7‑benzyloxychromone libraries.

Antimicrobial Resistance Screening Against ESBL‑Producing Gram‑Negative Pathogens

Omonga (2020) demonstrated that the closely related C2 (3,5‑dimethylbenzyl) chrysin derivative inhibits extended‑spectrum beta‑lactamase (ESBL)‑producing E. coli, K. pneumoniae, and P. aeruginosa at MIC values comparable to or better than chrysin [2]. The 2,5‑dimethylbenzyl regioisomer represents a logical next‑step probe for investigating whether ortho‑methyl substitution enhances outer‑membrane permeation in Gram‑negative bacteria relative to the meta‑substituted C2. Procurement is indicated for programs conducting structure‑activity relationship studies aimed at optimizing the antibacterial spectrum of non‑traditional flavonoid‑derived chemotypes against multidrug‑resistant organisms.

Flavonoid Derivatization Programs Targeting Colorectal Cancer with Selective Cytotoxicity

The C2 regioisomer achieved an IC50 of ≤2.0 µM against HCT 116 colorectal cancer cells—a 3‑fold improvement over chrysin—while sparing normal BEAS‑2B lung epithelial cells [2]. This selectivity advantage over the positive control chlorpromazine (which was non‑selectively cytotoxic) makes the dimethylbenzyl‑substituted chrysin scaffold attractive for lead optimization. The 2,5‑dimethylbenzyl compound should be prioritized for analogue‑by‑catalogue procurement when the goal is to probe whether repositioning the methyl groups from the 3,5‑ to the 2,5‑positions modulates potency or selectivity in HCT 116, Caco‑2, or K562 cell‑based antiproliferative assays.

Compound Library Procurement for Phenotypic Screening with Verified Identity Documentation

Unlike many custom‑synthesized chrysin derivatives that lack public spectroscopic reference data, this compound benefits from a curated ¹H‑NMR spectrum in Wiley SpectraBase and a verified InChIKey [3]. For high‑throughput screening (HTS) facilities or academic compound management cores that require third‑party identity verification before plate preparation, the 2,5‑dimethylbenzyl compound offers reduced downstream de‑replication burden. Procurement from the InterBioScreen natural‑product‑derived library (STOCK1N‑27215) ensures compatibility with standard HTS logistics, and the spectroscopic documentation provides a direct quality‑control benchmark for confirming identity upon solvation and aliquoting.

Quote Request

Request a Quote for 7-[(2,5-dimethylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.